AL 8810 isopropyl ester
Description
Overview of Prostaglandin (B15479496) F2α in Biological Systems and its Role in Ocular Physiology
Prostaglandin F2α (PGF2α) is a naturally occurring prostaglandin that is involved in a multitude of biological processes, including smooth muscle contraction, inflammation, and reproductive functions. wikipedia.org In the eye, PGF2α and its analogs have a pronounced effect on intraocular pressure (IOP). They are understood to lower IOP by increasing the outflow of aqueous humor, the fluid that fills the front part of the eye. wikipedia.orgnih.gov This is primarily achieved by relaxing the ciliary muscle and remodeling the extracellular matrix of the uveoscleral pathway, an alternative drainage route for aqueous humor. wikipedia.orgnih.gov The discovery of PGF2α's IOP-lowering effects in the late 1970s was a significant breakthrough that paved the way for the development of a new class of glaucoma medications. wikipedia.org
The Prostaglandin F Receptor (FP): Structure, Signal Transduction Pathways, and Physiological Functions
The biological effects of PGF2α are mediated through its specific cell surface receptor, the Prostaglandin F Receptor (FP). wikipedia.org The FP receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. ebi.ac.ukoup.com In humans, the gene encoding the FP receptor is designated as PTGFR. wikipedia.org
Upon binding of PGF2α or its agonists, the FP receptor primarily couples to Gαq protein. ebi.ac.ukresearchgate.net This activation initiates a signaling cascade that leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C, respectively. researchgate.netnih.gov This signaling pathway is central to the various physiological functions regulated by the FP receptor, which include:
Smooth muscle contraction: Contraction of uterine, bronchial, and intraocular smooth muscle. ebi.ac.uk
Luteolysis: The regression of the corpus luteum in the ovary. wikipedia.orgoup.com
Bone remodeling: Influencing the activity of osteoclasts and osteoblasts. wikipedia.org
Chondrocyte differentiation: Promoting the development of cartilage cells. nih.gov
Therapeutic Significance of Prostaglandin Analogs and FP Receptor Modulation
The development of synthetic prostaglandin analogs that selectively target the FP receptor has revolutionized the management of certain medical conditions, most notably glaucoma. nih.govfrontiersin.org These drugs are considered a first-line treatment for lowering elevated intraocular pressure, a major risk factor for glaucoma. nih.govfrontiersin.orgjrmds.in
Several prostaglandin analogs are commercially available for this purpose, including:
Latanoprost (B1674536) wikipedia.orgnih.gov
Travoprost (B1681362) wikipedia.orgnih.gov
Bimatoprost (B1667075) wikipedia.orgnih.gov
Tafluprost wikipedia.orgnih.gov
These medications are often formulated as isopropyl ester or amide prodrugs, which are more lipid-soluble and can readily penetrate the cornea. nih.govresearchgate.net Once inside the eye, they are hydrolyzed by esterases into their active free acid forms, which then bind to and activate FP receptors. nih.govresearchgate.net Their efficacy in reducing IOP, combined with a once-daily dosing regimen, has made them a cornerstone of glaucoma therapy. nih.govfrontiersin.org
Rationale for Research into FP Receptor Antagonists: The Case of AL-8810 isopropyl ester as a Research Tool
While FP receptor agonists have clear therapeutic benefits, the development of selective FP receptor antagonists is crucial for several reasons. Antagonists are invaluable pharmacological tools for:
Elucidating Receptor Function: By blocking the receptor, researchers can investigate the specific roles of the endogenous ligand (PGF2α) and the FP receptor in various physiological and pathological processes.
Characterizing Agonist Activity: Antagonists are essential for confirming that the effects of a potential agonist are indeed mediated by the target receptor.
Investigating Disease Mechanisms: FP receptor antagonists can help to determine the involvement of the PGF2α/FP system in diseases characterized by inflammation and fibrosis. researchgate.netnih.gov
AL-8810 is an 11β-fluoro analog of PGF2α that functions as a potent and selective antagonist at the FP receptor. medchemexpress.comcaymanchem.com Its isopropyl ester form, AL-8810 isopropyl ester, is a lipid-soluble prodrug, analogous to the therapeutic prostaglandin analogs. caymanchem.commedchemexpress.comszabo-scandic.com This property allows it to be used effectively in cellular and tissue-based assays.
AL-8810 has been instrumental in confirming the mechanism of action of various prostaglandin analogs used in glaucoma treatment. For instance, studies have shown that AL-8810 can block the cellular responses, such as phosphoinositide turnover and intracellular calcium mobilization, induced by agonists like latanoprost, travoprost, and bimatoprost in human ciliary muscle and trabecular meshwork cells. nih.govarvojournals.orgnih.gov This provides strong evidence that these drugs exert their effects through the FP receptor.
Furthermore, AL-8810 has been utilized in a wide range of research applications beyond ophthalmology, including studies on stroke, traumatic brain injury, multiple sclerosis, and endometriosis, highlighting its importance as a versatile research tool. nih.govresearchgate.net
Research Findings on AL-8810
| Research Area | Key Finding | Significance | Reference |
| Ocular Pharmacology | AL-8810 competitively antagonizes the effects of various FP receptor agonists in human ocular cells. | Confirms the FP receptor as the primary target for prostaglandin analog glaucoma drugs. | nih.govarvojournals.orgnih.gov |
| Signal Transduction | AL-8810 blocks agonist-induced phosphoinositide turnover and intracellular calcium mobilization. | Demonstrates its ability to inhibit the key signaling pathways activated by the FP receptor. | nih.gov |
| Neurological Disorders | AL-8810 has shown therapeutic potential in animal models of stroke and traumatic brain injury. | Suggests a role for the PGF2α/FP system in neuroinflammatory and neurodegenerative processes. | nih.govresearchgate.net |
| Endometriosis | In animal models, AL-8810 reduced the size and number of endometriosis lesions. | Implicates the FP receptor in the pathophysiology of endometriosis. | researchgate.net |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJEEIAJJWMNC-IHMKMYTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Characterization of Al 8810 Isopropyl Ester As a Prodrug
Esterified Prodrug Design and its Implications for Biological Availability
The design of AL 8810 isopropyl ester as an esterified prodrug is a well-established strategy to enhance the ocular bioavailability of prostaglandin (B15479496) analogs. Prostaglandins in their biologically active carboxylic acid form are often hydrophilic, which limits their ability to permeate the lipophilic corneal epithelium. By converting the carboxylic acid group into an isopropyl ester, the lipophilicity of the molecule is increased. This chemical modification facilitates the drug's passage across the cornea.
This approach is not unique to this compound and is a cornerstone of modern ophthalmic prostaglandin-based therapies. The enhanced corneal penetration of the esterified prodrug leads to a higher concentration of the active drug reaching the anterior chamber of the eye, thereby improving its therapeutic efficacy.
Metabolic Conversion of this compound to its Active Form, AL-8810
Once this compound traverses the cornea, it undergoes metabolic conversion to its active form, AL-8810. This bioactivation is an enzymatic process, primarily mediated by esterases present in the corneal tissue. These enzymes, which include carboxylesterases, hydrolyze the isopropyl ester bond, releasing the free carboxylic acid, AL-8810.
This rapid and efficient conversion within the target tissue ensures that the active drug is available to interact with its pharmacological target, the prostaglandin F2α (FP) receptor. The active form, AL-8810, is a potent and selective antagonist of the FP receptor.
Analogies and Distinctions with Other Clinically Relevant Prostaglandin Ester Prodrugs (e.g., Latanoprost (B1674536), Travoprost)
The prodrug strategy employed for this compound is analogous to that of several clinically successful prostaglandin analogs used in the management of glaucoma, such as Latanoprost and Travoprost (B1681362). Both Latanoprost and Travoprost are also isopropyl ester prodrugs that enhance corneal permeability. nih.gov Upon entering the eye, they are similarly hydrolyzed by corneal esterases to their respective active free acids, Latanoprost acid and Travoprost acid. fda.govrxlist.com
The primary and most significant distinction lies in the pharmacological action of their active forms. While Latanoprost acid and Travoprost acid are potent agonists of the FP receptor, AL-8810 is a selective FP receptor antagonist. medchemexpress.comdrugbank.comnih.gov This means that Latanoprost and Travoprost activate the FP receptor, whereas AL-8810 blocks it. This fundamental difference in mechanism of action dictates their potential therapeutic applications.
Below is a comparative overview of these three prostaglandin ester prodrugs:
| Feature | This compound | Latanoprost | Travoprost |
| Prodrug Form | Isopropyl Ester | Isopropyl Ester | Isopropyl Ester |
| Active Form | AL-8810 | Latanoprost Acid | Travoprost Acid |
| Metabolic Conversion | Hydrolysis by corneal esterases | Hydrolysis by corneal esterases | Hydrolysis by corneal esterases |
| Active Form's Mechanism of Action | FP Receptor Antagonist | FP Receptor Agonist | FP Receptor Agonist |
Cellular and Molecular Mechanisms of Al 8810 Action
Modulation of Signal Transduction Pathways by AL-8810
AL-8810 modulates key signal transduction pathways primarily through its interaction with the FP receptor, a Gq protein-coupled receptor. Activation of this receptor by agonists typically leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.
AL-8810 demonstrates characteristics of a weak partial agonist but more prominently functions as a competitive antagonist at the FP receptor, thereby inhibiting phosphoinositide (PI) turnover stimulated by full FP receptor agonists. In studies using A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts, AL-8810 itself only weakly stimulated phospholipase C activity. nih.gov When co-administered with a potent FP receptor agonist like fluprostenol, AL-8810 competitively inhibits the agonist's effect, causing a rightward shift in the concentration-response curve without suppressing the maximum response, a hallmark of competitive antagonism. nih.gov
The antagonist properties of AL-8810 on fluprostenol-induced PI turnover are quantified by its pA2 and Ki values. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, was determined to be 6.68 in A7r5 cells and 6.34 in 3T3 cells. nih.gov The inhibition constant (Ki) for AL-8810 against fluprostenol-induced PI turnover in A7r5 cells was found to be 426 nM. nih.gov
| Cell Line | Parameter | Value | Agonist |
|---|---|---|---|
| A7r5 Rat Aortic Smooth Muscle Cells | pA2 | 6.68 ± 0.23 | Fluprostenol |
| Ki (nM) | 426 ± 63 | ||
| Swiss 3T3 Fibroblasts | pA2 | 6.34 ± 0.09 |
A direct consequence of inhibiting PI turnover is the attenuation of intracellular calcium ([Ca2+]i) mobilization. AL-8810 effectively blocks the increase in [Ca2+]i initiated by various FP receptor agonists. In human ciliary muscle cells, AL-8810 was shown to concentration-dependently inhibit the calcium mobilization stimulated by prostaglandin (B15479496) F2α (PGF2α) and other FP agonists. This inhibitory action is consistent with its role as an FP receptor antagonist. Studies have demonstrated that AL-8810 blocks the functional responses induced by FP receptor agonists such as bimatoprost (B1667075) and its free acid in human ciliary muscle cells. nih.gov
The antagonistic effect of AL-8810 is evident in its ability to reduce the peak intracellular calcium concentration achieved in the presence of an FP agonist. For instance, in rat aortic smooth muscle A7r5 cells, increasing concentrations of AL-8810 lead to a dose-dependent reduction in the calcium mobilization evoked by travoprost (B1681362) free acid and bimatoprost free acid. researchgate.net
The influence of AL-8810 on mitogen-activated protein kinase (MAPK) signaling, specifically the extracellular signal-regulated kinase (ERK) pathway, is complex. On one hand, AL-8810 can function as an antagonist. In human ciliary muscle cells, PGF2α-induced activation of ERK1/2 is significantly inhibited by AL-8810. Pretreatment with 1 µM AL-8810 resulted in a 66% inhibition of this response, demonstrating its ability to block the canonical FP receptor-Gq-PKC-MAPK signaling cascade. arvojournals.orgarvojournals.org
Conversely, research has uncovered a biased agonist property of AL-8810, where it can activate MAPK through an alternative pathway. This activation occurs via transactivation of the epidermal growth factor receptor (EGFR) and is independent of PKC but dependent on Src kinase. researchgate.net When stimulated with AL-8810, cells exhibit robust activation of ERK1/2, reaching levels similar to that induced by PGF2α, with peak activation occurring between 5 and 10 minutes. researchgate.net This dual effect—antagonizing the classical Gq-coupled pathway while activating a separate EGFR-mediated pathway—highlights the nuanced molecular pharmacology of AL-8810.
| Treatment | Inhibition of PGF2α-induced ERK1/2 Activation (%) |
|---|---|
| AL-8810 (1 µM) | 66% |
Impact on Extracellular Matrix Remodeling and Cellular Processes
AL-8810's modulation of intracellular signaling has significant downstream consequences on cellular functions, including the remodeling of the extracellular matrix (ECM) and the regulation of cell contractility.
Prostaglandins are known to increase the expression and secretion of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation and remodeling of the ECM. Research has shown that PGF2α stimulates the secretion of MMP-2 from human ciliary muscle cells through an FP receptor-mediated, PKC- and ERK-dependent pathway. arvojournals.orgnih.gov AL-8810, by acting as an FP receptor antagonist, effectively blocks this process. In cultured human ciliary muscle cells, pretreatment with 1 µM AL-8810 inhibited the PGF2α-induced secretion of MMP-2 by a substantial 85%. arvojournals.orgarvojournals.org This finding directly links FP receptor signaling to ECM regulation and demonstrates a key molecular mechanism through which AL-8810 can influence tissue architecture.
FP receptor activation is a well-established mechanism for inducing smooth muscle contraction in various tissues. AL-8810 competitively antagonizes the contractile responses evoked by FP receptor agonists in tissues such as the mouse uterus and human ciliary muscle segments. nih.gov This antagonism results in a rightward shift of the agonist's concentration-response curve for contraction, indicating that higher concentrations of the agonist are required to achieve the same level of contraction in the presence of AL-8810. nih.gov
In the context of the eye, the contractility of trabecular meshwork and ciliary muscle cells plays a crucial role in regulating aqueous humor outflow. plos.org While direct quantitative data on AL-8810's effect on trabecular meshwork contractility is limited, its established role as an FP receptor antagonist in ciliary muscle—a functionally related tissue—suggests it would similarly oppose the contractile effects of FP agonists in trabecular meshwork cells. nih.gov The contractile state of these cells is influenced by signaling pathways such as the Rho/ROCK and ERK pathways, which can be modulated by G-protein coupled receptors like the FP receptor. nih.govnih.gov By blocking the initial signaling event at the FP receptor, AL-8810 can be inferred to prevent the downstream signaling cascades that lead to increased contractility in these ocular tissues.
Mechanisms of Action in Specific Ocular Tissues
AL-8810 isopropyl ester is a selective antagonist of the prostaglandin F2α (FP) receptor, making it a valuable pharmacological tool for investigating FP receptor-mediated processes in various biological systems, particularly within ocular tissues. nih.gov Its action is centered on competitively blocking the binding of FP receptor agonists, thereby inhibiting downstream signaling pathways that regulate cellular functions. In the eye, the trabecular meshwork and the ciliary muscle are key tissues involved in the regulation of aqueous humor dynamics, and both express functional FP receptors.
The human trabecular meshwork (h-TM) is a critical tissue in the conventional outflow pathway of aqueous humor. The contractility of h-TM cells influences outflow resistance. FP receptor agonists are known to interact with this tissue, and AL-8810 serves to antagonize these effects.
Research has demonstrated that AL-8810 effectively blocks the signaling pathways activated by various FP receptor agonists in cultured h-TM cells. arvojournals.org One of the primary signaling mechanisms for FP receptors is the activation of phospholipase C, leading to phosphoinositide (PI) turnover and subsequent mobilization of intracellular calcium ([Ca²⁺]i). arvojournals.org AL-8810 has been shown to concentration-dependently antagonize the PI turnover induced by the potent FP agonist (±)-fluprostenol in h-TM cells. arvojournals.org
The antagonist potency of AL-8810 has been quantified against several FP receptor agonists, demonstrating its efficacy in this cell type. The inhibitory constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors. In h-TM cells, AL-8810 exhibits a Ki of 2.56 ± 0.62 μM against (±)-fluprostenol-induced PI turnover. arvojournals.org Its antagonist activity extends to other commercially available prostaglandin analogs, effectively blocking the responses induced by bimatoprost, travoprost acid, latanoprost (B1674536) acid, and unoprostone. arvojournals.orgnih.gov
| FP Receptor Agonist | AL-8810 Inhibitory Constant (Ki) in μM | Reference |
|---|---|---|
| (±)-Fluprostenol | 2.56 ± 0.62 | arvojournals.org |
| Bimatoprost | 1.0 | arvojournals.org |
| Travoprost Acid | 2.5 | arvojournals.org |
| Latanoprost Acid | 4.3 | arvojournals.org |
| Unoprostone | 2.4 | arvojournals.org |
The human ciliary muscle (h-CM) is a primary target for prostaglandin analogues, which increase aqueous humor outflow through the uveoscleral pathway. Similar to h-TM cells, h-CM cells possess native FP receptors that, when activated, trigger signaling cascades including PI hydrolysis, intracellular calcium mobilization, and mitogen-activated protein (MAP) kinase activation. nih.gov
AL-8810 acts as an effective antagonist at these FP receptors in h-CM cells. Studies have confirmed that AL-8810 can block the functional responses induced by a range of FP-class agonists. nih.gov The antagonist potency of AL-8810 against agonist-induced PI turnover in h-CM cells has been determined to be a Ki of 5.7 μM. nih.govnih.gov This demonstrates its ability to inhibit the FP receptor-mediated signaling in this tissue, which is fundamental to the mechanism of action of many prostaglandin-based glaucoma therapies. nih.gov The activation of MAP kinase, another important downstream effect of FP receptor stimulation in h-CM cells, is also blocked by AL-8810. nih.gov
| Signaling Pathway Measured | AL-8810 Inhibitory Constant (Ki) in μM | Reference |
|---|---|---|
| Phosphoinositide (PI) Turnover | 5.7 | nih.govnih.gov |
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that is known to induce contraction of trabecular meshwork cells. nih.govarvojournals.orgduke.edu This contractile activity is considered a significant factor in the regulation of aqueous humor outflow and intraocular pressure. nih.gov Increased levels of ET-1 have been observed in the aqueous humor of glaucoma patients, suggesting its potential role in the pathology of the disease. arvojournals.org ET-1 mediates its effects by binding to endothelin receptors on TM cells, leading to an increase in intracellular calcium and activation of pathways, such as the Rho/ROCK pathway, that result in cell contraction. arvojournals.orgfrontiersin.org
FP receptor agonists have been shown to counteract the contractile effects of ET-1 in the trabecular meshwork. stemcell.com Studies using isolated bovine trabecular meshwork (BTM) have demonstrated that FP agonists like PGF2α and fluprostenol can inhibit the contraction induced by ET-1. stemcell.com This inhibitory effect is mediated specifically through the FP receptor. stemcell.com
In Vitro Research Applications and Methodologies Utilizing Al 8810
Utilization of AL-8810 as a Pharmacological Probe for FP Receptor Function
AL-8810 is widely employed as a pharmacological probe due to its specific and competitive antagonism at the FP receptor. Before its discovery, the field lacked well-characterized, selective antagonists, which hindered research into FP receptor-mediated processes. AL-8810 filled this void, exhibiting sub-micromolar in vitro potency and high selectivity. Studies have shown that even at a concentration of 10 µM, AL-8810 does not significantly inhibit the functional responses of other prostanoid receptor subtypes, including DP, EP2, EP4, and TP receptors, nor does it affect non-prostanoid receptors like the V1-vasopressin receptor. nih.gov This high degree of selectivity is crucial for accurately dissecting the specific contributions of FP receptor activation in complex biological systems. nih.gov
The compound's value as a research tool is further cemented by its nature as a competitive antagonist. Pharmacological analysis, such as Schild analysis, has demonstrated that AL-8810 produces parallel rightward shifts in the concentration-response curves of FP receptor agonists without suppressing the maximum response. nih.gov This characteristic indicates that it competes with agonists for the same binding site on the FP receptor, allowing researchers to quantify the affinity of the antagonist and to definitively attribute a physiological response to FP receptor activation. Its consistent performance across various cell- and tissue-based functional assays has led to its establishment as the antagonist of choice for probing FP receptor function.
Cell-Based Assays for Studying FP Receptor Pharmacology (e.g., PI turnover, Ca2+ mobilization assays)
Cell-based assays are a cornerstone of in vitro pharmacology, and AL-8810 has been extensively characterized using these systems. The FP receptor is a G-protein-coupled receptor that, upon activation, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, in turn, triggers the release of calcium (Ca2+) from intracellular stores.
Consequently, phosphatidylinositol (PI) turnover and intracellular Ca2+ mobilization assays are the primary methods used to study FP receptor pharmacology. In these assays, AL-8810 has been shown to be a potent antagonist of agonist-induced responses. For instance, in A7r5 rat thoracic aorta smooth muscle cells and Swiss 3T3 fibroblasts, AL-8810 effectively inhibits the PI turnover stimulated by the potent FP agonist fluprostenol. nih.gov Similarly, it has been shown to block Ca2+ mobilization induced by FP agonists in human ciliary muscle cells and human embryonic kidney (HEK-293) cells. dmt.dk
These studies have provided quantitative measures of AL-8810's antagonist properties, including pA2 values (a measure of antagonist potency) and Ki values (inhibition constant). While AL-8810 is primarily an antagonist, it has been observed to possess very weak partial agonist activity in some systems, with a maximal effect that is only a fraction of that produced by full agonists like fluprostenol or cloprostenol. nih.gov
| Cell Line | Assay Type | Parameter | Value | FP Agonist Used |
|---|---|---|---|---|
| A7r5 Rat Aortic Smooth Muscle Cells | PI Turnover | pA₂ | 6.68 ± 0.23 | Fluprostenol |
| A7r5 Rat Aortic Smooth Muscle Cells | PI Turnover | Kᵢ (nM) | 426 ± 63 | Fluprostenol |
| A7r5 Rat Aortic Smooth Muscle Cells | PI Turnover | EC₅₀ (nM) (as partial agonist) | 261 ± 44 | N/A |
| A7r5 Rat Aortic Smooth Muscle Cells | PI Turnover | Eₘₐₓ (vs. Cloprostenol) | 19% | N/A |
| Swiss 3T3 Fibroblasts | PI Turnover | pA₂ | 6.34 ± 0.09 | Fluprostenol |
| Swiss 3T3 Fibroblasts | PI Turnover | Kᵢ (nM) | ~400-500 | Fluprostenol |
| Swiss 3T3 Fibroblasts | PI Turnover | EC₅₀ (nM) (as partial agonist) | 186 ± 63 | N/A |
| Swiss 3T3 Fibroblasts | PI Turnover | Eₘₐₓ (vs. Cloprostenol) | 23% | N/A |
| HEK-293 Cells (expressing human ocular FP receptor) | PLC Activation | Kᵢ (nM) | ~400-500 | Fluprostenol |
Organ Bath Studies: Investigating Smooth Muscle Contractility Modulation
Organ bath studies provide a crucial link between cell-based assays and in vivo physiology by allowing for the examination of drug effects on intact tissues. In this methodology, isolated tissues, such as smooth muscle strips from blood vessels or other organs, are suspended in a temperature-controlled bath containing a physiological salt solution. The contractile force of the tissue is measured in response to pharmacological agents.
AL-8810 has been used in organ bath experiments to confirm its antagonist activity on smooth muscle contraction mediated by FP receptors. For example, studies on isolated porcine ciliary arteries and retinal arterioles have demonstrated that FP receptor agonists like PGF2α and latanoprost (B1674536) induce vasoconstriction. The application of an FP receptor antagonist causes a rightward shift in the agonist's concentration-response curve, a finding consistent with competitive antagonism and confirming the role of FP receptors in mediating this contractile response. nih.gov
Further research on isolated strips of rabbit bladder detrusor smooth muscle has shown that these tissues exhibit spontaneous rhythmic contractions (SRC). These contractions are significantly inhibited by cyclooxygenase (COX) inhibitors, suggesting a role for endogenous prostaglandins. The partial agonist/antagonist AL-8810 was found to inhibit this spontaneous activity by approximately 50%, implicating the FP receptor as one of the key mediators of this physiological process. nih.gov
| Tissue Preparation | Species | Effect of FP Agonist (e.g., Latanoprost, PGF2α) | Observed Effect of AL-8810 |
|---|---|---|---|
| Intraocular Ciliary Arteries | Porcine | Induces contraction | Induces a right-shift of the latanoprost-induced contraction curve nih.gov |
| Detrusor Smooth Muscle Strips | Rabbit | N/A (Spontaneous Contractions) | Inhibits spontaneous rhythmic contractions by ~50% nih.gov |
In Vivo Research Applications and Preclinical Studies of Al 8810
Neuroprotective and Anti-inflammatory Effects of AL-8810
The overactivation of the FP receptor by its natural ligand, PGF2α, is implicated in exacerbating neuronal damage and inflammation. researchgate.netnih.gov AL-8810 has been employed in several preclinical models to investigate the therapeutic potential of blocking this pathway.
Experimental Traumatic Brain Injury (TBI) Models: Effects on Hippocampal Swelling and Neurological Deficits
In a murine model of controlled cortical impact (CCI), a form of experimental traumatic brain injury, post-treatment with AL-8810 demonstrated significant neuroprotective effects. researchgate.netnih.gov While the primary cortical lesion size was not affected, AL-8810 administration significantly reduced secondary injuries, such as hippocampal swelling. researchgate.net This reduction in swelling was substantial, reaching a level not significantly different from the sham-operated group. researchgate.netnih.gov
Furthermore, AL-8810 treatment led to notable improvements in neurological function. researchgate.net Mice treated with AL-8810 showed significant improvement in neurological deficit scores (NDS) at 24 and 48 hours post-injury. researchgate.netnih.gov The treatment also mitigated the decrease in grip strength induced by the CCI, with the AL-8810 group showing a threefold lesser reduction compared to the saline-treated group. researchgate.netnih.gov Immunohistochemical analysis further revealed that pharmacological blockade of the FP receptor with AL-8810 attenuated CCI-induced gliosis and microglial activation in specific brain regions. researchgate.net
Effects of AL-8810 in a Traumatic Brain Injury (TBI) Model
| Parameter | Observation | Significance |
|---|---|---|
| Hippocampal Swelling | Significantly reduced to near-sham levels. researchgate.netnih.gov | Indicates mitigation of secondary brain injury. |
| Neurological Deficit Score (NDS) | Significantly improved at 24 and 48 hours post-CCI. researchgate.netnih.gov | Suggests improved functional recovery. |
| Grip Strength | Three-fold less decrease compared to saline group. researchgate.netnih.gov | Demonstrates preservation of motor function. |
| Gliosis and Microglial Activation | Attenuated in selected brain regions. researchgate.net | Points to anti-inflammatory effects. |
Models of Stroke and Multiple Sclerosis
The therapeutic potential of antagonizing the FP receptor has also been explored in other neurological conditions. Research indicates that AL-8810 has shown therapeutic benefits in animal models of stroke. nih.gov
In a cuprizone-induced mouse model of multiple sclerosis, which causes significant demyelination, glial activation, and motor dysfunction, administration of AL-8810 yielded positive outcomes. mdpi.com The study found that AL-8810 treatment attenuated cuprizone-induced demyelination and glial activation in the corpus callosum. mdpi.com Furthermore, it reduced the expression of the pro-inflammatory cytokine TNFα and improved motor function in the treated mice. mdpi.com These findings suggest that the PGF2α/FP receptor signaling pathway contributes to the pathology of demyelination and neuroinflammation, and its inhibition may offer a therapeutic strategy for multiple sclerosis. mdpi.com
Role in Modulating Oxidative Stress and Reactive Oxygen Species (ROS) Formation
While direct studies on AL-8810 and oxidative stress are limited, the role of its target pathway is suggestive. PGF2α concentration in blood plasma is considered a marker of oxidative stress. nih.gov Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of a cell. nih.gov By blocking the PGF2α receptor, AL-8810 may help to mitigate the downstream effects of PGF2α, which are linked to inflammatory responses that can involve the generation of ROS. nih.gov
Cardiovascular Research: Implications for Cardiac Fibrosis Prevention
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to impaired heart function. nih.govmdpi.com The PGF2α/FP receptor pathway has been identified as a contributor to cardiovascular diseases, including cardiac fibrosis. nih.gov PGF2α, which is primarily produced by cardiac fibroblasts, can induce cardiac hypertrophy and fibrosis by acting on the FP receptor in cardiomyocytes. nih.gov
Blockade of the FP receptor is therefore considered a promising therapeutic strategy for cardiovascular diseases. nih.gov While direct preclinical studies using AL-8810 for cardiac fibrosis were not identified, the known role of the FP receptor in promoting fibrotic processes suggests that AL-8810 could have implications for preventing cardiac fibrosis by inhibiting this signaling pathway.
Ocular Applications as a Research Tool: Characterization of Ocular Hypotensive Mechanisms
Prostaglandin (B15479496) analogues are a primary therapy for glaucoma due to their ability to lower intraocular pressure (IOP). nih.gov AL-8810 has been a valuable tool in characterizing the mechanisms by which these drugs exert their effects.
Modulation of Intraocular Pressure (IOP) Related Pathways
The FP receptor is critical for the IOP-lowering effects of several prostaglandin analogues. nih.gov In studies on human nonpigmented ciliary epithelial and trabecular meshwork cells, AL-8810 was shown to inhibit phosphoinositide turnover, a key step in the signaling cascade initiated by FP receptor activation. nih.gov This demonstrates that the ocular hypotensive effects of PGF2α analogues are indeed mediated through the FP receptor. The use of AL-8810 in such in vitro systems helps to confirm the specific receptor pathways involved in the regulation of aqueous humor dynamics and IOP. nih.gov
Role of AL-8810 in Ocular Research
| Application | Mechanism of Action | Research Finding |
|---|---|---|
| Characterization of Ocular Hypotensive Mechanisms | Antagonizes the FP receptor, blocking the action of PGF2α analogues. nih.gov | Confirmed that the IOP-lowering effect of certain prostaglandin analogues is mediated through the FP receptor by inhibiting phosphoinositide turnover in ocular cells. nih.gov |
Studies on Uveoscleral Outflow and Trabecular Outflow Pathways
Prostaglandin F2α analogs are a first-line treatment for glaucoma, primarily because of their ability to reduce intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor. The mechanism of action involves the activation of FP receptors in the ciliary muscle, which leads to the remodeling of the extracellular matrix and subsequent reduction in hydraulic resistance.
In preclinical research, AL-8810 isopropyl ester is instrumental in elucidating the specific role of the FP receptor in modulating both the uveoscleral and trabecular outflow pathways. As a selective antagonist, AL-8810 is used in vivo to block the effects of FP receptor agonists, thereby allowing researchers to differentiate the contributions of FP receptor activation from other mechanisms.
While direct in vivo studies comprehensively detailing the effects of AL-8810 on both outflow pathways in a single animal model are not extensively documented in publicly available literature, its application is founded on key in vitro findings. For instance, AL-8810 has been shown to inhibit phosphoinositide turnover in cultured human nonpigmented ciliary epithelial and trabecular meshwork cells, confirming its antagonistic activity at the cellular level of the outflow pathways nih.gov.
In vivo animal models of ocular hypertension are employed to assess the impact of FP receptor blockade by AL-8810. In such studies, an FP receptor agonist is administered to induce an increase in aqueous humor outflow and a decrease in IOP. Co-administration or pre-treatment with AL-8810 is expected to attenuate or completely block these effects, thus confirming the role of the FP receptor in the agonist's mechanism of action. This approach helps to isolate the uveoscleral outflow changes mediated specifically by FP receptor signaling.
Furthermore, by observing the residual effects on IOP and outflow facility after FP receptor blockade with AL-8810, researchers can infer the involvement of other prostaglandin receptors or alternative signaling cascades in the trabecular outflow pathway. This makes AL-8810 an essential tool for dissecting the complex pharmacology of aqueous humor dynamics.
| Research Application | Model System | Key Finding with AL-8810 | Implication for Outflow Pathways |
| FP Receptor Characterization | Cultured Human Trabecular Meshwork & Ciliary Epithelial Cells | Inhibition of agonist-induced phosphoinositide turnover nih.gov | Confirms the presence and function of FP receptors in the primary tissues of both outflow pathways. |
| Mechanism of Action Studies | In vivo animal models of ocular hypertension | Blockade of IOP reduction by FP receptor agonists | Demonstrates the critical role of FP receptor activation in enhancing uveoscleral outflow. |
Other Disease Models: Allodynia and Endometriosis
Beyond its utility in ophthalmology, AL-8810 has demonstrated therapeutic potential in preclinical models of other conditions, notably those involving pain and inflammation such as allodynia and endometriosis.
Allodynia:
Allodynia, a condition where pain is produced by a stimulus that does not normally provoke pain, is a common feature of neuropathic pain syndromes. Prostaglandins, including PGF2α, are known to be involved in the sensitization of pain pathways. Preclinical studies have indicated that AL-8810, as an FP receptor antagonist, can be effective in animal models of allodynia. The administration of AL-8810 in these models is hypothesized to block the action of PGF2α at the spinal level, thereby reducing the sensitization of neurons responsible for the perception of pain. While specific details of these studies are not widely published, the reported efficacy of AL-8810 suggests that FP receptor antagonism is a promising avenue for the development of novel analgesics.
Endometriosis:
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue is sensitive to hormonal changes and its growth is associated with inflammation, angiogenesis, and pain. Prostaglandins are key mediators in the pathophysiology of endometriosis.
In a preclinical xenograft model using nude mice, human endometrial tissue fragments were implanted to mimic endometriotic lesions. Treatment with the FP receptor antagonist AL-8810 resulted in a significant reduction in the number and size of these lesions ed.ac.uk. Furthermore, AL-8810 treatment led to the downregulation of two key proteins involved in tissue remodeling and angiogenesis: matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) ed.ac.uk. This suggests that AL-8810 can inhibit the growth and vascularization of endometriotic implants by blocking FP receptor-mediated signaling pathways.
| Disease Model | Animal Model | Key Findings with AL-8810 | Mechanism of Action |
| Allodynia | Animal models of neuropathic pain | Reported therapeutic efficacy | Blockade of PGF2α-mediated sensitization of pain pathways. |
| Endometriosis | Xenograft nude mouse model | - Reduced number and size of endometriotic lesions- Downregulation of MMP-9- Downregulation of VEGF ed.ac.uk | Inhibition of inflammation, tissue remodeling, and angiogenesis in ectopic endometrial tissue. |
Comparative Pharmacology of Al 8810 with Other Prostaglandin Analogs
Distinguishing AL-8810's Antagonism from Agonist Activities of Clinically Used FP Receptor Agonists (e.g., Travoprost (B1681362) Acid, Latanoprost (B1674536) Acid, Bimatoprost)
The primary distinction between AL-8810 and clinically utilized prostaglandin (B15479496) analogs like latanoprost, travoprost, and bimatoprost (B1667075) lies in their opposing actions at the FP receptor. While latanoprost (the prodrug of latanoprost acid), travoprost (the prodrug of travoprost acid), and bimatoprost are potent FP receptor agonists that lower intraocular pressure (IOP) by increasing aqueous humor outflow, AL-8810 acts as a competitive antagonist, blocking the receptor's activation. nih.govnih.govophed.netnih.govnih.govnih.gov
AL-8810 itself is a weak partial agonist with low intrinsic activity, meaning it can slightly stimulate the FP receptor but to a much lesser extent than full agonists. nih.govnih.govresearchgate.net Its primary pharmacological identity, however, is that of an antagonist. It competitively inhibits the effects of potent FP receptor agonists. For instance, AL-8810 produces parallel dextral shifts in the concentration-response curves of the full agonist fluprostenol, a hallmark of competitive antagonism. nih.gov
Research has demonstrated that AL-8810 effectively antagonizes the actions of clinically relevant FP agonists. It has been shown to block the intracellular calcium mobilization and MAPK activity stimulated by travoprost acid, latanoprost acid, and bimatoprost (and its free acid) in human ciliary muscle and trabecular meshwork cells. nih.gov This antagonistic action confirms that these common anti-glaucoma drugs mediate their effects primarily through the FP receptor. nih.gov
| Compound | Mechanism of Action at FP Receptor | Primary Pharmacological Effect |
| AL-8810 | Competitive Antagonist / Weak Partial Agonist | Blocks FP receptor activation |
| Latanoprost Acid | Full Agonist | Activates FP receptor to increase aqueous outflow |
| Travoprost Acid | Full Agonist | Activates FP receptor to increase aqueous outflow |
| Bimatoprost | Full Agonist | Activates FP receptor to increase aqueous outflow |
The antagonist potency of AL-8810 has been quantified in various cell-based functional assays, demonstrating its consistent ability to inhibit FP receptor signaling.
| Assay System | Agonist Used | AL-8810 Antagonist Potency (Ki) |
| Mouse 3T3 cells | Fluprostenol, Travoprost acid, etc. | 0.2 ± 0.06 μM |
| Rat A7r5 cells | Fluprostenol, Travoprost acid, etc. | 0.4 ± 0.1 μM |
| Human cloned ciliary body-derived FP receptor | Fluprostenol, Travoprost acid, etc. | 1.9 ± 0.3 μM |
| Human Trabecular Meshwork (h-TM) cells | Fluprostenol, Travoprost acid, etc. | 2.6 ± 0.5 μM |
| Human Ciliary Muscle (h-CM) cells | Fluprostenol, Travoprost acid, etc. | 5.7 μM |
Comparison with Non-FP Receptor Prostaglandin Analogues and Other Ocular Hypotensive Agents
The pharmacological profile of AL-8810 is highly specific. It exhibits at least a 100-fold (≥2 log unit) selectivity for the FP receptor over other prostanoid receptors, including DP, EP, and TP receptors. nih.govbohrium.comalfa-chemistry.com Even at concentrations up to 10 μM, AL-8810 does not significantly inhibit the functional responses of DP, EP2, and EP4 receptor subtypes. nih.gov This selectivity contrasts with some other prostaglandin analogs that may have activity at multiple receptor types.
The mechanism of AL-8810 is fundamentally different from other classes of ocular hypotensive agents used in glaucoma therapy, which lower IOP through various non-FP receptor pathways. nih.gov
β-Adrenergic Antagonists (e.g., Timolol, Betaxolol): These agents decrease IOP by suppressing the production of aqueous humor in the ciliary body. nih.govcrstoday.com They act by blocking beta-adrenoceptors, which reduces cAMP production in the ciliary epithelium. crstoday.com
α-Adrenergic Agonists (e.g., Brimonidine, Apraclonidine): These drugs lower IOP through a dual mechanism: they decrease the rate of aqueous humor production and also increase its outflow through the uveoscleral pathway. nih.govcrstoday.com
Carbonic Anhydrase Inhibitors (e.g., Dorzolamide, Brinzolamide): This class of drugs reduces IOP by decreasing aqueous humor secretion. nih.govcrstoday.com They achieve this by inhibiting the carbonic anhydrase enzyme in the ciliary body epithelium. crstoday.comslideshare.net
Cholinergic Agents (Miotics) (e.g., Pilocarpine): These drugs increase aqueous outflow through the trabecular meshwork by causing ciliary muscle contraction. nih.gov
Unlike these agents, AL-8810's action is confined to the blockade of the FP receptor and does not directly involve aqueous production or these alternative outflow pathways.
| Drug Class | Example(s) | Primary Mechanism of Action | Target Receptor/Enzyme |
| FP Receptor Antagonist | AL-8810 | Blocks FP receptor activation | Prostaglandin FP Receptor |
| FP Receptor Agonists | Latanoprost, Travoprost | Increase uveoscleral outflow | Prostaglandin FP Receptor |
| β-Blockers | Timolol | Decrease aqueous production | β-Adrenergic Receptors |
| α-Adrenergic Agonists | Brimonidine | Decrease aqueous production & Increase uveoscleral outflow | α2-Adrenergic Receptors |
| Carbonic Anhydrase Inhibitors | Dorzolamide | Decrease aqueous production | Carbonic Anhydrase |
| Cholinergic Agents | Pilocarpine | Increase trabecular outflow | Muscarinic Receptors |
Delineation of Specific Receptor Involvement in Pharmacological Responses Using AL-8810
The high selectivity of AL-8810 makes it an invaluable pharmacological tool for determining whether a specific physiological or pathological response is mediated by the FP receptor. nih.gov By applying AL-8810 and observing whether a response to a substance is blocked, researchers can confirm the involvement of FP receptor activation. nih.gov
Numerous studies have utilized AL-8810 for this purpose:
Ocular Blood Flow: In studies of isolated porcine ciliary arteries, the potent contractile effects induced by latanoprost and travoprost were effectively antagonized by AL-8810, confirming that these effects are mediated by FP receptors. nih.gov Similarly, AL-8810 was used to demonstrate FP receptor inhibition of PGF2α-induced contraction in porcine retinal arterioles. nih.gov
Cardiovascular System: Researchers used AL-8810 to confirm the involvement of FP receptors in the secretion of atrial natriuretic peptide and the spontaneous contraction of isolated perfused rat atria. nih.gov The blockade of these activities by AL-8810 indicated that endogenously released PGF2α was a likely mediator. nih.gov
Cardiac Fibrosis: In a model of cardiac fibrosis, AL-8810 was shown to prevent collagen deposition induced by PGF2α, suggesting that this fibrotic process is dependent on FP receptor activation. nih.gov
Contrasting Receptor Pathways: The specificity of AL-8810 is highlighted in studies where it failed to block a response, thereby implicating other receptors. For example, in porcine retinal tissues, hypoxia-induced relaxation was blocked by an EP4 receptor antagonist (GW627368) but not by AL-8810, demonstrating that this particular response is mediated by EP4 receptors, not FP receptors. nih.gov
Through these applications, AL-8810 has become a standard tool for isolating and characterizing FP receptor-dependent pathways across a variety of biological systems, from ocular tissues to the cardiovascular system. nih.govmedchemexpress.cn
Current Status and Future Research Directions
Preclinical Development Status of AL-8810 Isopropyl Ester and AL-8810
AL-8810 isopropyl ester is a lipid-soluble prodrug of its active metabolite, AL-8810. caymanchem.commedchemexpress.com This esterification strategy is analogous to that used for several clinically approved prostaglandin (B15479496) analogs in glaucoma therapy, where the increased lipophilicity enhances corneal penetration. nih.gov Upon topical administration, the isopropyl ester is hydrolyzed by endogenous esterases in the cornea to the biologically active free acid, AL-8810. nih.gov
AL-8810 is a potent and selective competitive antagonist of the prostaglandin F2α (FP) receptor. nih.gov While initially investigated for its potential role in ophthalmology, the vast majority of preclinical development has focused on characterizing the therapeutic potential of the active metabolite, AL-8810, in a variety of systemic disease models. Its high selectivity for the FP receptor has established AL-8810 as a crucial pharmacological tool for investigating FP receptor-mediated functions. nih.govnih.gov
Preclinical studies have demonstrated the therapeutic efficacy of AL-8810 in several animal models of disease. These investigations highlight the compound's potential beyond its initial consideration in ocular conditions. Key findings from these studies are summarized below.
Interactive Data Table: Preclinical Efficacy of AL-8810 in Animal Models
| Disease Model | Animal | Key Findings | Reference(s) |
| Stroke | Mouse | Reduced cortical infarct size; improved recovery from neurological dysfunction. | researchgate.net |
| Global Forebrain Ischemia | Rat | Suppressed spreading depolarizations, improved cerebral blood flow, and attenuated apoptosis. | nih.gov |
| Traumatic Brain Injury | Mouse | Provided neuroprotective effects. | researchgate.netbohrium.com |
| Multiple Sclerosis | Mouse | Attenuated cytokine expression, prevented glial activation, and improved motor function. | researchgate.netbohrium.com |
| Endometriosis | Mouse (xenograft) | Reduced the number and size of endometriotic lesions by inhibiting inflammation, cell proliferation, and angiogenesis. | researchgate.netendometriosisnews.com |
| Systemic Inflammation | Mouse (LPS-induced) | Attenuated systemic inflammatory response. | researchgate.net |
Note: In some studies, AL-8810 demonstrated unexpected effects, such as exaggerating HCl-induced lung inflammation in mice, indicating that the role of FP receptor antagonism can be context-dependent. nih.gov
Unexplored Pharmacological Aspects of AL-8810 Isopropyl Ester and its Active Metabolite
Despite extensive preclinical research, several pharmacological aspects of AL-8810 and its prodrug remain to be fully elucidated.
Differential Effects on FP Receptor Splice Variants: Two splice variants of the FP receptor, FPA and FPB, have been identified, differing in their C-terminal tails. researchgate.net The specific binding affinities and functional consequences of AL-8810 antagonism at each of these receptor isoforms have not been thoroughly investigated. Understanding these differences could lead to more targeted therapeutic applications.
Role in Fibrotic Diseases: While FP receptor signaling has been implicated in fibrosis, the specific function of antagonists like AL-8810 in various fibrotic diseases remains largely unclear and requires further dedicated research. researchgate.net One study noted that AL-8810 could prevent PGF2α-induced cardiac fibrosis in a manner independent of the fibrotic cytokine TGFβ1, suggesting a potentially novel anti-fibrotic mechanism. nih.gov
Receptor Heterodimerization: Recent discoveries have shown that FP receptors can form heterodimers with other receptors, such as the angiotensin-II (AT1) receptor. In this state, AL-8810 was found to not only block the FP receptor but also to trans-inhibit signaling from the co-joined AT1 receptor. nih.gov This phenomenon of allosteric functional interaction and trans-inhibition opens up a new area of pharmacology for AL-8810, suggesting its effects may extend beyond direct FP receptor blockade.
Beyond Canoncial Signaling: The primary mechanism of action for AL-8810 is the inhibition of FP receptor-mediated phospholipase C activation and subsequent intracellular calcium mobilization. However, FP receptors are also known to activate other signaling kinases, such as MAPK and Rho kinase. researchgate.net The full impact of AL-8810 on these alternative signaling cascades is an area that warrants deeper investigation.
Potential for Novel Therapeutic Strategies Based on FP Receptor Antagonism
The preclinical success of AL-8810 across various models suggests that therapeutic strategies based on FP receptor antagonism could be beneficial for a range of conditions characterized by inflammation, aberrant cell proliferation, and neurodegeneration.
Neurodegenerative and Neuroinflammatory Disorders: Given the positive outcomes in animal models of stroke, traumatic brain injury, and multiple sclerosis, FP receptor antagonists represent a promising therapeutic avenue for these conditions. researchgate.netresearchgate.net By blocking PGF2α-mediated pro-inflammatory pathways in the central nervous system, compounds like AL-8810 could help mitigate neuronal damage and improve functional outcomes. researchgate.netnih.gov
Reproductive and Hormonally-Driven Disorders: The demonstrated efficacy of AL-8810 in reducing endometriosis lesions in preclinical models highlights a significant potential for treating this and other inflammatory gynecological conditions. researchgate.netendometriosisnews.com Furthermore, other FP receptor antagonists are currently in clinical development for the prevention of preterm labor, suggesting a broader utility for this drug class in obstetrics. researchgate.net
Cardiovascular Diseases: The emerging role of the FP receptor in blood pressure regulation and atherosclerosis suggests that its antagonism could be a strategy for managing hypertension and related vascular diseases. scienceopen.com The ability of AL-8810 to modulate cardiac fibrosis and blunt certain pathological cardiac responses in preclinical models further supports its investigation for cardiovascular applications. nih.gov
Oncology: Preliminary in vitro data has shown that AL-8810 can suppress the growth of certain cancer cells, indicating a potential, though currently nascent, role for FP receptor antagonists in cancer therapy. researchgate.net
Methodological Advancements for Future Investigations of AL-8810 Isopropyl Ester and AL-8810
Future research into AL-8810 and other FP receptor antagonists can be enhanced by leveraging advanced methodological approaches to gain deeper insights into their mechanism of action and therapeutic potential.
Advanced GPCR Assays: Moving beyond traditional assays, future studies could employ state-of-the-art techniques like Förster or Bioluminescence Resonance Energy Transfer (FRET/BRET) to study receptor activation, G-protein coupling, and β-arrestin recruitment with greater quantitative precision. nih.gov Label-free detection systems can also provide additional information on the functional selectivity of compounds in high-throughput screening formats. scienceopen.com
Computational and Structural Biology Approaches: The use of deep learning-based multi-task models could help predict the agonist and antagonist activity of new compounds across a wide range of GPCRs, accelerating the discovery of next-generation antagonists. nih.gov As more GPCR crystal structures become available, molecular dynamics simulations and structure-activity relationship (SAR) studies will be invaluable for understanding the precise molecular interactions between AL-8810 and the FP receptor binding pocket.
Advanced In Vitro and In Vivo Models: The use of complex models such as 3D organoids or tumoroids can provide a more physiologically relevant context for screening and characterizing the effects of FP receptor antagonists. Furthermore, genetic tools like CRISPR-Cas9 could be used to create cell lines or animal models that express specific FP receptor splice variants, allowing for a precise dissection of their individual functions and response to AL-8810.
Targeted Delivery Systems: To improve efficacy and reduce potential systemic side effects, future research could explore novel drug delivery strategies, such as receptor-targeted nanomedicine, to ensure that AL-8810 or its prodrug is delivered specifically to the tissues of interest.
Q & A
Basic: What is the mechanistic role of AL 8810 isopropyl ester as a prostaglandin analog in FP receptor antagonism?
This compound is a lipid-soluble prodrug of AL 8810, an 11β-fluoro analog of prostaglandin F2α (PGF2α). It acts as a potent and selective antagonist at the FP receptor, competing with endogenous PGF2α and synthetic agonists like Fluprostenol. This antagonism is critical for studying FP receptor-mediated pathways, such as intraocular pressure regulation and smooth muscle contraction. Unlike therapeutic prostaglandins (e.g., Latanoprost), AL 8810’s pharmacology remains unpublished, necessitating validation via competitive binding assays in FP-expressing cell lines (e.g., A7r5 rat aortic smooth muscle cells) .
Methodological Insight : Use radioligand displacement assays to quantify receptor affinity (e.g., IC50 values) and confirm selectivity by testing against related receptors (TP, DP, EP subtypes) .
Basic: How does the isopropyl ester modification influence the pharmacokinetics of AL 8810 compared to other ester forms (e.g., methyl ester)?
The isopropyl ester enhances lipid solubility, improving corneal penetration in ocular studies and mimicking prodrug strategies used in therapeutics like Travoprost. Unlike methyl esters, isopropyl esters may alter hydrolysis rates in vivo, affecting bioavailability. For example, studies on similar compounds (e.g., HMBi) suggest rapid absorption across biological membranes due to esterase-mediated hydrolysis .
Methodological Insight : Compare hydrolysis kinetics in vitro using liver or corneal esterases, followed by HPLC to quantify free AL 8810 and metabolite profiles .
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Discrepancies in pharmacological data (e.g., receptor specificity or potency) may arise from variations in experimental models (cell lines vs. tissues) or esterase activity in assay conditions. To address this:
- Standardize hydrolysis conditions : Pre-treat cells/tissues with esterase inhibitors to isolate prodrug effects.
- Validate receptor expression : Use qPCR or flow cytometry to confirm FP receptor levels in test systems.
- Cross-validate findings : Compare results across multiple models (e.g., Swiss 3T3 fibroblasts vs. A7r5 cells) .
Advanced: What analytical techniques are optimal for characterizing this compound’s stability and metabolism?
- Structural analysis : X-ray crystallography or NMR to resolve stereochemistry and confirm ester bond integrity .
- Metabolic profiling : LC-MS/MS to identify hydrolysis products (e.g., free AL 8810) in biological matrices.
- Stability testing : Accelerated degradation studies under varying pH/temperature conditions to assess shelf-life .
Advanced: How can competitive antagonism assays be optimized to study this compound’s FP receptor interactions?
- Dose-response curves : Co-administer this compound with Fluprostenol in FP receptor-expressing cells, measuring cAMP or calcium flux as downstream readouts.
- Time-course experiments : Account for ester hydrolysis kinetics by sampling at multiple timepoints.
- Negative controls : Include non-esterified AL 8810 and inactive analogs to distinguish prodrug-specific effects .
Advanced: What in vivo models are suitable for evaluating this compound’s ocular bioavailability and tissue distribution?
- Rabbit models : Measure intraocular pressure changes after topical administration, with concurrent HPLC analysis of aqueous humor samples.
- Microdialysis : Monitor real-time drug concentrations in target tissues (e.g., ciliary body).
- Comparative studies : Benchmark against Latanoprost to assess therapeutic potential .
Basic: What are the key considerations for synthesizing this compound with high stereochemical purity?
The compound’s 9α,15R-dihydroxy-11β-fluoro configuration is critical for receptor binding. Use chiral HPLC or enzymatic resolution to ensure stereochemical fidelity during synthesis. Confirm purity via melting point analysis (predicted 214.86°C) and mass spectrometry .
Advanced: How can researchers address the lack of published pharmacological data for this compound?
- Collaborative validation : Replicate unpublished assays (e.g., receptor binding, cytotoxicity) across independent labs.
- Data sharing : Publish negative/confirmatory results in open-access repositories.
- Mechanistic extrapolation : Leverage structural analogs (e.g., AL 8810 methyl ester) to infer bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
